molecular formula C27H24Cl6O5 B15333436 Methyl 2,3,5-Tris-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside

Methyl 2,3,5-Tris-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside

Cat. No.: B15333436
M. Wt: 641.2 g/mol
InChI Key: QTZFDEIPDKCKBR-UHFFFAOYSA-N
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Description

The compound (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran is a complex organic molecule characterized by multiple methoxy and dichlorophenyl groups attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and tetrahydrofuran derivatives.

    Protection and Functionalization: The hydroxyl groups of 2,4-dichlorophenol are protected using suitable protecting groups. The tetrahydrofuran ring is functionalized to introduce methoxy groups at specific positions.

    Coupling Reactions: The protected 2,4-dichlorophenyl groups are coupled with the functionalized tetrahydrofuran ring using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Deprotection: The protecting groups are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Process Optimization: Refining reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification: Employing techniques like chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dichlorophenyl groups can be reduced to form phenyl groups.

    Substitution: The chlorine atoms in the dichlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl-substituted tetrahydrofuran.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-hydroxy-tetrahydrofuran: Similar structure with a hydroxyl group instead of a methoxy group.

    (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-ethoxy-tetrahydrofuran: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

The unique combination of methoxy and dichlorophenyl groups in (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H24Cl6O5

Molecular Weight

641.2 g/mol

IUPAC Name

3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxyoxolane

InChI

InChI=1S/C27H24Cl6O5/c1-34-27-26(37-13-17-4-7-20(30)10-23(17)33)25(36-12-16-3-6-19(29)9-22(16)32)24(38-27)14-35-11-15-2-5-18(28)8-21(15)31/h2-10,24-27H,11-14H2,1H3

InChI Key

QTZFDEIPDKCKBR-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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